3-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile
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Overview
Description
3-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile is a complex organic compound with the molecular formula C16H20FN3O It features a piperazine ring substituted with an acetyl-fluoro-methylphenyl group and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the acetyl-fluoro-methylphenyl group. The final step involves the addition of the propanenitrile group under controlled conditions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-Bromophenyl)piperazin-1-yl]propanenitrile
- 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propanenitrile
- 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile
Uniqueness
3-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile is unique due to the presence of the acetyl-fluoro-methylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
3-[4-(4-acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c1-12-10-16(15(17)11-14(12)13(2)21)20-8-6-19(7-9-20)5-3-4-18/h10-11H,3,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLINCTUINVTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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